Tetrakis(2-ethoxyethyl) orthosilicate
Overview
Description
Tetrakis(2-ethoxyethyl) orthosilicate is an organosilicon compound with the molecular formula C16H36O8Si. It is a colorless liquid that is used as a precursor in the synthesis of silica-based materials. The compound is known for its high reactivity and is commonly used in sol-gel processes to produce silica coatings and other materials.
Preparation Methods
Tetrakis(2-ethoxyethyl) orthosilicate can be synthesized through the reaction of silicon tetrachloride with 2-ethoxyethanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
[ \text{SiCl}_4 + 4 \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{Si(OCH}_2\text{CH}_2\text{OC}_2\text{H}_5)_4 + 4 \text{HCl} ]
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Tetrakis(2-ethoxyethyl) orthosilicate undergoes various chemical reactions, including hydrolysis and condensation. These reactions are fundamental to the sol-gel process, where the compound is hydrolyzed to form silanol groups, which then condense to form a silica network. The general reactions are:
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Hydrolysis: [ \text{Si(OCH}_2\text{CH}_2\text{OC}_2\text{H}_5)_4 + 4 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_4 + 4 \text{C}_2\text{H}_5\text{OCH}_2\text{CH}_2\text{OH} ]
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Condensation: [ \text{Si(OH)}_4 \rightarrow \text{SiO}_2 + 2 \text{H}_2\text{O} ]
Common reagents used in these reactions include water and alcohols, and the reactions are typically carried out under acidic or basic conditions to control the rate of hydrolysis and condensation. The major product formed from these reactions is silica (SiO2).
Scientific Research Applications
Tetrakis(2-ethoxyethyl) orthosilicate has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of silica-based materials, which are used in catalysis, chromatography, and as adsorbents. In biology and medicine, it is used to create biocompatible coatings for medical devices and as a component in drug delivery systems. The compound is also used in the production of silica aerogels, which have applications in insulation, optics, and as lightweight structural materials.
Mechanism of Action
The mechanism of action of tetrakis(2-ethoxyethyl) orthosilicate involves its hydrolysis and condensation to form silica. The hydrolysis reaction generates silanol groups, which then undergo condensation to form a silica network. This process can be catalyzed by acids or bases, which influence the rate and extent of the reactions. The formation of the silica network is crucial for its applications in creating coatings, gels, and other materials.
Comparison with Similar Compounds
Tetrakis(2-ethoxyethyl) orthosilicate is similar to other organosilicon compounds such as tetraethyl orthosilicate and tetramethyl orthosilicate. it is unique in its use of 2-ethoxyethanol as the alcohol component, which imparts different properties to the resulting silica materials. For example, this compound tends to produce silica with different porosity and surface characteristics compared to tetraethyl orthosilicate. Other similar compounds include:
- Tetraethyl orthosilicate (TEOS)
- Tetramethyl orthosilicate (TMOS)
- Tetrakis(2-hydroxyethyl) orthosilicate (THEOS)
These compounds are all used as precursors in the sol-gel process to produce silica materials, but they differ in their reactivity, hydrolysis rates, and the properties of the resulting silica.
Properties
IUPAC Name |
tetrakis(2-ethoxyethyl) silicate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O8Si/c1-5-17-9-13-21-25(22-14-10-18-6-2,23-15-11-19-7-3)24-16-12-20-8-4/h5-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTUQUOINFJTBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCO[Si](OCCOCC)(OCCOCC)OCCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O8Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066370 | |
Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18407-94-8 | |
Record name | Silicic acid (H4SiO4) tetrakis(2-ethoxyethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18407-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018407948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silicic acid (H4SiO4), tetrakis(2-ethoxyethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(2-ethoxyethyl) orthosilicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetrakis(2-ethoxyethyl) orthosilicate contribute to the formation of a suitable matrix for hybridoma cell immobilization?
A1: this compound (TEOS) acts as a precursor in the sol-gel process, which is a method for producing solid materials from small molecules. TEOS undergoes hydrolysis and condensation reactions, forming a three-dimensional silica network. This network serves as a matrix that can encapsulate and immobilize hybridoma cells. The research found that TEOS matrices exhibited superior properties compared to other tested matrices in terms of cell viability and antibody diffusion []. The controlled porosity of the TEOS-derived silica matrix allows for nutrient and oxygen supply to the immobilized cells while facilitating the diffusion of the produced antibodies into the surrounding media.
Q2: What were the key findings regarding the optimal conditions for using this compound in hybridoma cell immobilization for monoclonal antibody production?
A2: The study identified that a TEOS precursor concentration of 300 mM and a cell density of 5 x 105 hybridoma cells per matrix were optimal for both cell viability and antibody production. Under these conditions, the immobilized hybridoma cells demonstrated comparable monoclonal antibody production levels to free, non-immobilized cells []. This finding suggests that TEOS-based matrices, under optimized conditions, hold strong potential for large-scale bioreactor applications in monoclonal antibody production.
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